molecular formula C8H11LiO3 B2433426 Lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate CAS No. 2445750-57-0

Lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate

Cat. No.: B2433426
CAS No.: 2445750-57-0
M. Wt: 162.11
InChI Key: FNZBONKJJKPONO-KGZKBUQUSA-M
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Description

Lithium;(1S,3R)-3-hydroxyspiro[33]heptane-1-carboxylate is a compound that features a unique spirocyclic structure The spiro[33]heptane core is a bicyclic system where two rings share a single carbon atom, creating a rigid and compact framework

Scientific Research Applications

Lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common method is the cyclization of appropriate precursors under basic conditions. For example, the reaction of a suitable ketone with a lithium enolate can form the spirocyclic structure. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for precise control over reaction conditions, leading to efficient and reproducible synthesis .

Chemical Reactions Analysis

Types of Reactions

Lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .

Mechanism of Action

The mechanism by which Lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate is unique due to its specific combination of a spirocyclic core with hydroxyl and carboxylate functional groups.

Properties

IUPAC Name

lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3.Li/c9-6-4-5(7(10)11)8(6)2-1-3-8;/h5-6,9H,1-4H2,(H,10,11);/q;+1/p-1/t5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZBONKJJKPONO-KGZKBUQUSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC2(C1)C(CC2O)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1CC2(C1)[C@H](C[C@H]2O)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11LiO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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